molecular formula C11H11BrClF B1373688 2-Bromo-5-(3-chloro-5-fluorophenyl)-1-pentene CAS No. 1143461-50-0

2-Bromo-5-(3-chloro-5-fluorophenyl)-1-pentene

Cat. No. B1373688
M. Wt: 277.56 g/mol
InChI Key: SFLVDPOVLPMSHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. The exact method would depend on the desired route of synthesis and the available starting materials. For example, halogenation reactions could be used to introduce the bromine, chlorine, and fluorine atoms .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a double bond in the pentene group could introduce geometric isomerism, meaning the compound could exist in different forms depending on the orientation of this double bond .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the halogen atoms and the double bond. Halogen atoms are often involved in substitution reactions, where they are replaced by other groups. The double bond could participate in addition reactions, where other atoms or groups are added to the carbon atoms involved in the double bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of halogen atoms could increase its density and boiling point compared to similar compounds without halogens. The double bond could make it more reactive .

Scientific Research Applications

  • Catalytic Dehydrohalogenation of Alkyl Halides : A study explored the catalytic dehydrohalogenation of halopentanes, including bromo-, chloro-, and fluoropentanes, to yield pentenes using Nb, Mo, Ta, W, and Re halide clusters (Kamiguchi et al., 2003).

  • Hydroisomerization of Olefins : Research on the hydroisomerization of olefins like cis-2-pentene catalyzed by tris(triphenylphosphine)rhodium halides demonstrated the isomerization to trans-2-pentene and to 1-pentene (Bond & Hillyard, 1968).

  • Electrochemical Reduction of Dihalopentanes : A study on the electrochemical reduction of dihalopentanes, including bromo- and chloropentanes, showed the production of various compounds including pentenes (Pritts & Peters, 1994).

  • Synthesis of Alkenyl Substituted Cytosines : The synthesis of alkenyl substituted cytosines and halocytosines involved the reaction of sodium salts with bromo-pentenes, demonstrating the utility of such compounds in medicinal chemistry (Lewis et al., 1995).

  • Halogen-rich Intermediates for Synthesis of Pyridines : Research highlighted the synthesis of halogen-rich pyridines using halopyridine isomers, which are valuable in medicinal chemistry (Wu et al., 2022).

  • Synthesis of Deuterated Olefins : A study on the synthesis of deuterated olefins, including pentenes, highlighted the significance of bromo- and chloro-substituted compounds in organic chemistry (Kovachic & Leitch, 1961).

properties

IUPAC Name

1-(4-bromopent-4-enyl)-3-chloro-5-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrClF/c1-8(12)3-2-4-9-5-10(13)7-11(14)6-9/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFLVDPOVLPMSHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCCC1=CC(=CC(=C1)Cl)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-(3-chloro-5-fluorophenyl)-1-pentene

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